Cas no 1582807-71-3 (2-ethenyl-6-fluorophenol)
2-ethenyl-6-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-vinylphenol
- Phenol, 2-ethenyl-6-fluoro-
- 2-ethenyl-6-fluorophenol
- EN300-1869139
- 1582807-71-3
- A1-32676
- KSGSJVOAAGXKJN-UHFFFAOYSA-N
- SCHEMBL15912659
-
- Inchi: 1S/C8H7FO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2
- InChI Key: KSGSJVOAAGXKJN-UHFFFAOYSA-N
- SMILES: C1(O)=C(F)C=CC=C1C=C
Computed Properties
- Exact Mass: 138.048093005g/mol
- Monoisotopic Mass: 138.048093005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.170±0.06 g/cm3(Predicted)
- Boiling Point: 189.1±20.0 °C(Predicted)
- pka: 8.50±0.40(Predicted)
2-ethenyl-6-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869139-0.05g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-0.1g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-0.25g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-0.5g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-1.0g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1869139-2.5g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-5.0g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1869139-10.0g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 10g |
$4974.0 | 2023-06-03 | ||
| Enamine | EN300-1869139-1g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1869139-5g |
2-ethenyl-6-fluorophenol |
1582807-71-3 | 5g |
$2650.0 | 2023-09-18 |
2-ethenyl-6-fluorophenol Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-ethenyl-6-fluorophenol
Introduction to 2-ethenyl-6-fluorophenol (CAS No. 1582807-71-3)
2-ethenyl-6-fluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1582807-71-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenolic derivatives, characterized by the presence of a vinyl group at the ortho position relative to a fluorine substituent on the benzene ring. The unique structural motif of 2-ethenyl-6-fluorophenol positions it as a versatile intermediate in the development of novel therapeutic agents, particularly those targeting inflammatory and infectious diseases.
The fluorine atom at the C-6 position plays a pivotal role in modulating the electronic properties and metabolic stability of the molecule. Fluorine substitution is a well-documented strategy in medicinal chemistry to enhance binding affinity, reduce metabolic degradation, and improve pharmacokinetic profiles. In the case of 2-ethenyl-6-fluorophenol, the electron-withdrawing nature of fluorine exerts a stabilizing influence on the adjacent double bond, potentially influencing reactivity and functionalization pathways.
The vinyl group at the C-2 position introduces opportunities for further chemical modification, enabling the synthesis of more complex derivatives through reactions such as cross-coupling, hydrogenation, or oxidation. This structural feature makes 2-ethenyl-6-fluorophenol a valuable building block for constructing heterocyclic scaffolds or incorporating additional pharmacophoric elements. Recent advances in synthetic methodologies have facilitated efficient access to this compound, making it more accessible for industrial-scale applications.
Recent studies have highlighted the potential of 2-ethenyl-6-fluorophenol as a precursor in the development of antimicrobial and anti-inflammatory agents. The combination of fluorine and vinyl functionalities may confer enhanced bioactivity by interacting with biological targets such as enzymes or receptors involved in pathogenic processes. For instance, computational modeling studies have suggested that derivatives of 2-ethenyl-6-fluorophenol could exhibit inhibitory effects on certain inflammatory cytokines by modulating key signaling pathways.
In addition to its pharmaceutical applications, 2-ethenyl-6-fluorophenol has shown promise in materials science, particularly in the synthesis of advanced polymers and liquid crystals. The presence of both aromatic and alkenic moieties allows for polymerization via various techniques, including free-radical or cationic polymerization, yielding materials with tailored mechanical and optical properties. Researchers are exploring its utility in developing high-performance coatings or electronic materials where fluorinated aromatic compounds are desirable for their thermal stability and chemical resistance.
The synthesis of 2-ethenyl-6-fluorophenol typically involves multi-step organic transformations starting from commercially available precursors such as 6-fluorobenzaldehyde or 2-vinylphenol. Key steps often include selective fluorination followed by functional group interconversion to introduce the vinyl moiety at the desired position. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation.
Evaluation of 2-ethenyl-6-fluorophenol in preclinical models has revealed intriguing biological activities that warrant further investigation. Preliminary data suggest that certain derivatives may exhibit potent activity against Gram-negative bacteria by interfering with cell wall synthesis or membrane integrity. Furthermore, structural analogs have demonstrated anti-inflammatory properties comparable to established therapeutics but with improved selectivity profiles. These findings underscore the importance of 2-ethenyl-6-fluorophenol as a scaffold for drug discovery initiatives targeting emerging infectious diseases and chronic inflammatory conditions.
The growing interest in fluorinated phenols stems from their broad spectrum of bioactivity and structural diversity. Unlike traditional phenolic compounds, fluorine substitution enhances lipophilicity while maintaining solubility parameters conducive to oral or topical administration. This balance makes 2-ethenyl-6-fluorophenol an attractive candidate for formulation into next-generation therapeutics that require minimal systemic exposure yet high local efficacy.
Future research directions for 2-ethenyl-6-fluorophenol include exploring its role in photodynamic therapy (PDT) applications, where its ability to undergo photochemical reactions could be leveraged to generate reactive oxygen species selectively within pathological tissues. Additionally, green chemistry approaches are being developed to optimize its synthesis using renewable feedstocks or biocatalytic methods, aligning with global efforts toward sustainable pharmaceutical manufacturing.
In conclusion, 2-ethenyl-6-fluorophenol (CAS No. 1582807-71-3) represents a structurally unique and biologically relevant compound with far-reaching implications across pharmaceuticals and advanced materials science. Its distinctive combination of fluorine and vinyl functionalities offers unparalleled opportunities for innovation through both synthetic chemistry and medicinal applications. As research continues to uncover new therapeutic potentials and sustainable production methods, this compound is poised to remain at forefront of scientific exploration in its respective fields.
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